6-Cyclopropyl-4-methylpyridin-2-amine
CAS No.: 234110-18-0
Cat. No.: VC8427894
Molecular Formula: C9H12N2
Molecular Weight: 148.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 234110-18-0 |
|---|---|
| Molecular Formula | C9H12N2 |
| Molecular Weight | 148.2 g/mol |
| IUPAC Name | 6-cyclopropyl-4-methylpyridin-2-amine |
| Standard InChI | InChI=1S/C9H12N2/c1-6-4-8(7-2-3-7)11-9(10)5-6/h4-5,7H,2-3H2,1H3,(H2,10,11) |
| Standard InChI Key | WSRXJHPRMBUADF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=C1)N)C2CC2 |
| Canonical SMILES | CC1=CC(=NC(=C1)N)C2CC2 |
Introduction
6-Cyclopropyl-4-methylpyridin-2-amine is a chemical compound with the CAS number 234110-18-0. It features a pyridine ring with a cyclopropyl group at the 6-position and a methyl group at the 4-position. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a subject of interest in various scientific research fields, including medicinal chemistry and organic synthesis.
Synthesis Methods
While specific synthesis protocols for 6-Cyclopropyl-4-methylpyridin-2-amine are not widely detailed in the literature, general methods for similar pyridine derivatives often involve:
-
Nucleophilic Substitution: Reactions where a nucleophile replaces a leaving group on the pyridine ring.
-
Cross-Coupling Reactions: Methods like Suzuki or Heck reactions can be used to introduce the cyclopropyl group.
Biological and Chemical Applications
6-Cyclopropyl-4-methylpyridin-2-amine is explored for its potential applications in medicinal chemistry, particularly in designing enzyme inhibitors or receptor modulators. Although specific biological activities are not extensively documented for this compound, its structural features suggest potential interactions with biological targets.
Potential Applications
-
Medicinal Chemistry: Investigated for its role in drug development, particularly in modulating biological pathways.
-
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Cyclopropyl-4-methylpyridin-2-amine | Cyclopropyl at 6-position, methyl at 4-position | Different substitution pattern affecting properties |
| 4-Cyclopropoxy-N-methylpyridin-2-amine | Cyclopropyl at 4-position, methyl at N-position | Potential biological activities in inflammation |
| Cyclopropyl(4-methylpyridin-2-YL)methylamine dihydrochloride | Cyclopropyl and pyridine ring | Explored for different biological interactions |
Availability and Safety
6-Cyclopropyl-4-methylpyridin-2-amine is available from various chemical suppliers, such as Sigma-Aldrich and Combi-Blocks, with purity typically at 95%. Safety precautions include handling with care due to potential hazards like skin and eye irritation.
Safety Information
-
Hazard Statements: H302-H315-H319-H335
-
Precautionary Statements: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume